2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Overview
Description
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a complex organic compound characterized by multiple phenylmethoxy groups attached to an oxan-2-ol core
Mechanism of Action
Target of Action
2,3,4,6-Tetra-O-benzyl-D-glucopyranose primarily targets enzymes involved in glycosylation processes. These enzymes play a crucial role in the synthesis of glycoproteins and glycolipids, which are essential for various cellular functions, including cell signaling, adhesion, and immune response .
Mode of Action
The compound interacts with glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to proteins and lipids. By acting as a substrate or inhibitor, this compound can modulate the activity of these enzymes, leading to altered glycosylation patterns. This interaction can result in changes in the structure and function of glycoproteins and glycolipids .
Biochemical Pathways
The affected biochemical pathways include the N-glycosylation and O-glycosylation pathways. These pathways are responsible for the addition of sugar chains to proteins and lipids. Alterations in these pathways can affect protein folding, stability, and cell surface expression, impacting processes such as cell-cell communication and immune recognition .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract and distributed to various tissues. Its metabolism may involve hydrolysis and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys. The bioavailability of the compound is influenced by its solubility and stability in biological fluids .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may decrease at extreme pH levels or high temperatures, affecting its bioavailability and activity. Additionally, interactions with other biomolecules can modulate its effectiveness by altering its binding to target enzymes.
: Sigma-Aldrich : ChemicalBook : GoldBio : ChemicalBook : Sigma-Aldrich : GoldBio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose typically involves the protection of hydroxyl groups followed by selective functionalization. One common approach is the use of benzyl chloride in the presence of a base to introduce phenylmethoxy groups. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Sodium hydride or potassium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-benzyl-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where phenylmethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carbonyl compounds, while reduction reactions produce alcohols.
Scientific Research Applications
2,3,4,6-Tetra-O-benzyl-D-glucopyranose has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tris(benzyloxy)oxan-2-ol: Similar structure but with benzyloxy groups instead of phenylmethoxy groups.
3,4,5-Tris(methoxy)oxan-2-ol: Lacks the phenyl groups, making it less hydrophobic.
Uniqueness
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is unique due to the presence of multiple phenylmethoxy groups, which can enhance its hydrophobicity and potential interactions with hydrophobic biomolecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Biological Activity
2,3,4,6-Tetra-O-benzyl-D-glucopyranose (CAS No. 4132-28-9) is a significant derivative of D-glucopyranose, characterized by the presence of four benzyl protecting groups. This compound has garnered attention due to its potential biological activities and applications in pharmaceutical synthesis. It serves as an important intermediate in the development of therapeutic agents for diseases such as Alzheimer's, diabetes, and cancer.
- Molecular Formula : C34H36O6
- Molecular Weight : 540.65 g/mol
- Appearance : White crystalline solid
Synthesis and Reactions
The synthesis of this compound typically involves the protection of hydroxyl groups in D-glucopyranose with benzyl groups. It can be activated with trifluoroacetic anhydride to facilitate reactions with various nucleophiles, leading to the formation of α-D-glucopyranosyl derivatives and other glycosides .
The biological activity of this compound is primarily linked to its role as a glycosyl donor in glycosylation reactions. The compound can participate in the synthesis of complex carbohydrates and glycoproteins, which are crucial for various biological functions including cell signaling and immune response .
Therapeutic Applications
- Alzheimer's Disease : Research indicates that derivatives synthesized from this compound may exhibit neuroprotective effects and improve cognitive functions by enhancing synaptic plasticity .
- Diabetes Management : The compound has been studied for its potential to inhibit certain enzymes involved in carbohydrate metabolism, thus contributing to blood glucose regulation .
- Cancer Treatment : It serves as a precursor in the synthesis of anticancer agents by modifying sugar moieties that enhance the efficacy of chemotherapeutic drugs .
Study on Glycosylation Efficiency
A study demonstrated that using this compound as a glycosyl donor resulted in high yields of α-D-glucosides when coupled with various alcohols under optimized conditions (e.g., using silver trifluoromethanesulfonate as a catalyst) . The efficiency of this reaction is significant for developing glycosides with potential therapeutic properties.
Inhibition Studies
In vitro studies have shown that derivatives of this compound can inhibit specific glycosyltransferases involved in carbohydrate metabolism. For example, D-galactosylphosphonic acids derived from similar structures exhibited inhibitory effects on α-1,3- and β-1,4-galactosyltransferases . This suggests potential applications in modulating glycosylation pathways relevant to cancer progression.
Comparative Data Table
Property/Activity | This compound |
---|---|
Molecular Weight | 540.65 g/mol |
Appearance | White crystalline solid |
Role in Synthesis | Glycosyl donor |
Therapeutic Applications | Alzheimer's disease |
Diabetes management | |
Cancer treatment | |
Glycosylation Yield | High (specific conditions) |
Properties
IUPAC Name |
3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOMAWHSXRDAKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863326 | |
Record name | 2,3,4,6-Tetra-O-benzylhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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